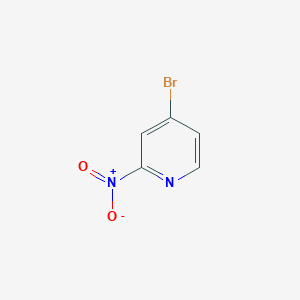

4-Bromo-2-nitropyridine

Description

BenchChem offers high-quality 4-Bromo-2-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O2/c6-4-1-2-7-5(3-4)8(9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVCQPYYTSNQSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Bromo-2-nitropyridine chemical properties

An In-Depth Technical Guide to 4-Bromo-2-nitropyridine: Properties, Reactivity, and Applications

Introduction

4-Bromo-2-nitropyridine is a highly functionalized heterocyclic compound of significant interest to researchers in organic synthesis and medicinal chemistry. Its structure, featuring a pyridine ring substituted with both a halogen (bromine) and a potent electron-withdrawing group (nitro), renders it an exceptionally versatile building block. The strategic placement of these functional groups activates the molecule for a variety of chemical transformations, making it a valuable precursor for the synthesis of complex molecular architectures, particularly in the development of novel pharmaceutical agents and agrochemicals.[1] This guide provides a comprehensive overview of its chemical properties, reactivity, and applications, offering field-proven insights for scientists and drug development professionals.

Physicochemical and Spectroscopic Profile

The fundamental physical and chemical properties of 4-Bromo-2-nitropyridine are crucial for its handling, storage, and application in synthesis. These properties are summarized in the table below.

Core Properties

A compilation of key physicochemical data provides a foundational understanding of the compound.

| Property | Value | Source |

| IUPAC Name | 4-bromo-2-nitropyridine | [2] |

| CAS Number | 909712-10-3 | [2] |

| Molecular Formula | C₅H₃BrN₂O₂ | [2] |

| Molecular Weight | 202.99 g/mol | [2] |

| Appearance | Light yellow crystalline powder | [3] |

| Melting Point | 148-150 °C | [3] |

| XLogP3 | 1.4 | [2] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of 4-Bromo-2-nitropyridine. While specific experimental spectra are not always publicly available, the expected data can be reliably predicted based on its structure.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The electron-withdrawing nature of the nitro group and the electronegativity of the nitrogen atom will cause these protons to be significantly deshielded, appearing at high chemical shifts (downfield). The proton at C-6 will likely be the most downfield, influenced by the adjacent ring nitrogen. Spin-spin coupling between the adjacent protons will result in characteristic splitting patterns (doublets and doublets of doublets).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should exhibit five signals for the five carbon atoms in the pyridine ring. The carbons attached to the bromine (C-4) and the nitro group (C-2) will have their chemical shifts significantly influenced by these substituents.

-

IR Spectroscopy: The infrared spectrum provides key information about the functional groups present. Characteristic absorption bands would include strong peaks corresponding to the asymmetric and symmetric stretching of the N-O bonds in the nitro group (typically around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively) and vibrations associated with the C=C and C=N bonds of the aromatic pyridine ring.[4][5]

Chemical Reactivity and Synthetic Utility

The reactivity of 4-Bromo-2-nitropyridine is dominated by the interplay between the pyridine nitrogen, the bromo substituent, and the nitro group. The strong electron-withdrawing character of the nitro group and the ring nitrogen deactivates the ring towards electrophilic substitution but powerfully activates it for nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the C-4 position is an excellent leaving group in SNAr reactions. The nitro group at the C-2 position, along with the ring nitrogen, effectively stabilizes the negative charge in the intermediate Meisenheimer complex, thereby facilitating the substitution.[6] This makes 4-Bromo-2-nitropyridine an ideal substrate for introducing a wide array of nucleophiles.

Common nucleophiles include:

-

Amines (R-NH₂): To form 4-amino-2-nitropyridine derivatives.

-

Alkoxides (R-O⁻): To synthesize 4-alkoxy-2-nitropyridines.

-

Thiolates (R-S⁻): To produce 4-thioether-substituted pyridines.

Caption: General workflow for SNAr reactions on 4-Bromo-2-nitropyridine.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds via transition metal catalysis. This capability is central to its role as a building block in modern organic synthesis.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters (R-B(OR)₂) in the presence of a palladium catalyst and a base allows for the formation of C-C bonds, creating aryl- or vinyl-substituted nitropyridines.[7][8][9] This is one of the most widely used methods for constructing biaryl systems.

-

Sonogashira Coupling: Coupling with terminal alkynes (R-C≡CH) provides access to 4-alkynyl-2-nitropyridines, which are valuable intermediates for further transformations.

-

Buchwald-Hartwig Amination: This reaction provides an alternative to classical SNAr for forming C-N bonds with a broader range of amine coupling partners under milder conditions.

Caption: Typical experimental workflow for a Suzuki cross-coupling reaction.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amine (NH₂) functionality. This transformation is fundamental as it converts the strongly electron-withdrawing nitro group into an electron-donating amino group, completely altering the electronic properties of the pyridine ring. The resulting 4-bromo-2-aminopyridine is a key intermediate for subsequent derivatization, such as diazotization or acylation. Common reducing agents include SnCl₂/HCl, H₂/Pd-C, or sodium dithionite.[10]

Applications in Drug Discovery and Beyond

The synthetic versatility of 4-Bromo-2-nitropyridine makes it a valuable intermediate in several fields.

-

Pharmaceutical Synthesis: It serves as a crucial building block for active pharmaceutical ingredients (APIs).[1] For instance, related isomers like 5-bromo-2-nitropyridine are used in the synthesis of intermediates for Pazopanib, a tyrosine kinase inhibitor used in cancer therapy.[11] The ability to easily introduce amine and aryl functionalities via the reactions described above is key to building the complex scaffolds required for biological activity.

-

Agrochemicals: The pyridine core is a common motif in herbicides and pesticides. 4-Bromo-2-nitropyridine provides a convenient entry point for the synthesis of novel crop protection agents.[12]

-

Materials Science: Substituted pyridines are used in the development of organic electronic materials, such as those for organic light-emitting diodes (OLEDs). The defined electronic properties and rigid structure of derivatives make them suitable for such applications.[12]

Representative Experimental Protocol: Synthesis of 5-Bromo-2-nitropyridine

While this guide focuses on 4-Bromo-2-nitropyridine, a well-documented protocol for the synthesis of the related isomer, 5-Bromo-2-nitropyridine, from 2-amino-5-bromopyridine illustrates the principles of handling and reacting these types of compounds.[11][13]

Reaction: Oxidation of 2-amino-5-bromopyridine to 5-bromo-2-nitropyridine.

Causality Behind Experimental Choices:

-

Reagents: 2-amino-5-bromopyridine is the starting material. Concentrated sulfuric acid serves as the solvent and protonates the reactants. Hydrogen peroxide is the oxidizing agent that converts the amino group to a nitro group.

-

Temperature Control: The initial addition is performed at 0°C (ice bath) to control the exothermic reaction between sulfuric acid and hydrogen peroxide, preventing overheating and potential side reactions.

-

Reaction Progression: Allowing the mixture to warm to room temperature provides the necessary thermal energy for the oxidation to proceed to completion over several hours.

-

Workup: Pouring the reaction mixture into ice quenches the reaction by rapidly diluting the acid and cooling the solution. This also causes the less soluble organic product to precipitate out of the aqueous solution.

-

Isolation: Vacuum filtration is an efficient method for separating the solid product from the aqueous filtrate.

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, carefully prepare a 10% solution of hydrogen peroxide in concentrated sulfuric acid. Cool the flask to 0°C using an ice-water bath.

-

Addition of Starting Material: Slowly add 2-amino-5-bromopyridine (1.0 equivalent) to the cooled peroxide solution in portions, ensuring the temperature remains at or below 5°C.

-

Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

-

Monitoring: Stir the reaction at room temperature for 5-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Precipitation: Carefully pour the reaction mixture into a beaker containing crushed ice. The product will precipitate as a solid.

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake with cold water to remove residual acid.

-

Drying: Dry the collected solid under vacuum to obtain the final product, 5-bromo-2-nitropyridine.

Safety and Handling

4-Bromo-2-nitropyridine is classified as a hazardous substance and must be handled with appropriate precautions.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.[3]

-

Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[3]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from strong oxidizing agents, acids, and bases.[3]

Conclusion

4-Bromo-2-nitropyridine stands out as a pivotal intermediate in modern organic chemistry. Its unique electronic and structural features, particularly its susceptibility to nucleophilic aromatic substitution and its utility in palladium-catalyzed cross-coupling reactions, provide a robust platform for the synthesis of diverse and complex molecules. For researchers in drug discovery and materials science, a thorough understanding of the chemical properties and reactivity of this compound is essential for leveraging its full synthetic potential to drive innovation.

References

- Jubilant Ingrevia. (n.d.). 5-bromo-2-nitropyridine Safety Data Sheet.

-

PubChem. (n.d.). 4-Bromo-2-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2016). CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines.

-

MDPI. (2021). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Retrieved from [Link]

- Google Patents. (2007). CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and....

-

Oakwood Chemical. (n.d.). Exploring the Synthesis Potential of 2-Bromo-4-nitropyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. Retrieved from [Link]

-

Organic Letters. (2012). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Retrieved from [Link]

-

PubMed Central (PMC). (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Arkivoc. (2019). Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction. Retrieved from [Link]

-

MDPI. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Retrieved from [Link]

-

ResearchGate. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-3-bromopyridine? Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Nucleophilic substitution in 4-bromo-5-nitrophthalodinitrile: XII. Synthesis and properties of 4-(1-benzotriazolyl)-, 4-nitro-5-(4-nonylphenoxy)phthalonitriles and the ligands based on them. Retrieved from [Link]

-

Vimala College Thrissur. (n.d.). Spectroscopic Analysis of Organic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4-nitropyridine N-oxide. National Center for Biotechnology Information. Retrieved from [Link]

-

Reddit. (2023). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]

-

IRJET. (n.d.). Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO- LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computation. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 4-Bromo-2-nitropyridine | C5H3BrN2O2 | CID 23436857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. benchchem.com [benchchem.com]

- 5. irjet.net [irjet.net]

- 6. researchgate.net [researchgate.net]

- 7. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and halogenated-4-nitropyridine-nitrogen oxide - Google Patents [patents.google.com]

- 11. guidechem.com [guidechem.com]

- 12. chemimpex.com [chemimpex.com]

- 13. CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines - Google Patents [patents.google.com]

An In-depth Technical Guide on the Physical Characteristics of 4-Bromo-2-nitropyridine

Aimed at Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the physical and chemical characteristics of 4-Bromo-2-nitropyridine, a pivotal heterocyclic building block in contemporary organic synthesis and medicinal chemistry. This document is designed to provide not just data, but also a deeper understanding of the structure-property relationships that govern the utility of this compound in research and development.

Core Physicochemical Properties

4-Bromo-2-nitropyridine is a solid at ambient temperature, presenting as a crystalline substance. A thorough understanding of its physical properties is fundamental for its effective use in synthesis, including the design of reaction conditions, purification strategies, and safe handling protocols.

| Property | Value |

| Molecular Formula | C₅H₃BrN₂O₂[1] |

| Molecular Weight | 202.99 g/mol [1][2] |

| Appearance | Typically a yellow or light-yellow crystalline powder |

| Melting Point | Data for the closely related isomer, 5-bromo-2-nitropyridine, is 148-150 °C. It is crucial to verify the melting point for the specific 4-bromo isomer experimentally. |

| Solubility | Insoluble in water.[3] Generally soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |

| CAS Number | 909712-10-3[1] |

The moderate polarity, inferred from its solubility profile, is a key determinant for chromatographic behavior, often allowing for straightforward purification using silica gel chromatography.

Synthesis and Purification: A Validated Approach

The synthesis of 4-Bromo-2-nitropyridine, like its isomers, typically involves the nitration of the corresponding bromopyridine precursor. The following is a generalized, yet validated, protocol that can be adapted for the synthesis of 4-Bromo-2-nitropyridine, emphasizing in-process controls for ensuring reaction fidelity and product purity.

Diagram: Synthetic Workflow

Caption: A generalized workflow for the synthesis of 4-Bromo-2-nitropyridine.

Experimental Protocol

-

Reaction Setup: In a flask equipped with a magnetic stirrer and under a controlled atmosphere, the precursor, 4-bromopyridine, is dissolved in a suitable solvent. The nitrating agent is then added cautiously, maintaining a low temperature to manage the exothermic nature of the reaction.

-

Reaction Monitoring: The reaction progress is diligently monitored by Thin-Layer Chromatography (TLC). The disappearance of the starting material and the appearance of the product spot guide the reaction to completion.

-

Work-up: The reaction mixture is carefully quenched by pouring it over ice, followed by neutralization with a base. The product is then extracted into an appropriate organic solvent.

-

Purification: The crude product is purified using column chromatography to yield the final, high-purity 4-Bromo-2-nitropyridine.

Self-Validating System: The integrity of the synthesized compound must be verified through analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Reactivity and Mechanistic Considerations

The reactivity of 4-Bromo-2-nitropyridine is primarily dictated by the electronic properties of the pyridine ring, which is rendered electron-deficient by the presence of the nitrogen atom and the strongly electron-withdrawing nitro group. This electronic arrangement makes the compound susceptible to nucleophilic aromatic substitution (SNAAr).

Diagram: Nucleophilic Aromatic Substitution (SNAAr)

Sources

An In-depth Technical Guide to 4-Bromo-2-nitropyridine (CAS: 909712-10-3)

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive overview of 4-Bromo-2-nitropyridine, a key building block in modern medicinal chemistry. We will delve into its chemical properties, synthesis, reactivity, and applications, providing insights for its effective utilization in research and development.

Core Molecular Attributes

4-Bromo-2-nitropyridine is a substituted pyridine ring, a structural motif of significant interest in drug design due to its presence in numerous biologically active compounds.[1] The strategic placement of a bromine atom at the 4-position and a nitro group at the 2-position imparts unique reactivity to this molecule, making it a versatile intermediate for the synthesis of complex molecular architectures.

Physicochemical Properties

A summary of the key computed physicochemical properties of 4-Bromo-2-nitropyridine is presented in the table below.[2]

| Property | Value | Source |

| CAS Number | 909712-10-3 | PubChem[2] |

| Molecular Formula | C₅H₃BrN₂O₂ | PubChem[2] |

| Molecular Weight | 202.99 g/mol | PubChem[2] |

| IUPAC Name | 4-bromo-2-nitropyridine | PubChem[2] |

| SMILES | C1=CN=C(C=C1Br)[O-] | PubChem[2] |

| InChI | InChI=1S/C5H3BrN2O2/c6-4-1-2-7-5(3-4)8(9)10/h1-3H | PubChem[2] |

| XLogP3 | 1.4 | PubChem[2] |

| Hydrogen Bond Donors | 0 | PubChem[2] |

| Hydrogen Bond Acceptors | 3 | PubChem[2] |

Synthesis of 4-Bromo-2-nitropyridine

Route 1: From 2-Amino-4-bromopyridine

This approach is analogous to the synthesis of the related compound 2-nitro-5-bromopyridine from 2-amino-5-bromopyridine.[3][4] The core of this synthesis is the oxidation of the amino group to a nitro group.

Experimental Protocol: Oxidation of 2-Amino-4-bromopyridine

Disclaimer: This is a proposed protocol based on analogous reactions and should be optimized for safety and efficiency.

-

Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 2-amino-4-bromopyridine in concentrated sulfuric acid, maintaining the temperature below 20°C.

-

Preparation of Oxidizing Agent: In a separate beaker, carefully prepare a solution of 30% hydrogen peroxide in concentrated sulfuric acid, keeping the temperature below 0°C.

-

Oxidation: Slowly add the peroxide solution to the 2-amino-4-bromopyridine solution, ensuring the reaction temperature is maintained at 50°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture onto crushed ice. Carefully neutralize the solution with a suitable base (e.g., sodium hydroxide solution) to a pH of 9.

-

Isolation: The product, 4-Bromo-2-nitropyridine, should precipitate out as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Route 2: From 2-Bromopyridine via N-Oxidation and Nitration

This route involves the N-oxidation of 2-bromopyridine followed by nitration, which typically directs the nitro group to the 4-position. The final step would be the deoxygenation of the N-oxide. A patent describes a one-step process for the preparation of 2-bromo-4-nitropyridine-N-oxide.[5]

Experimental Protocol: Synthesis via N-Oxide

Disclaimer: This is a proposed protocol based on related literature and requires optimization.

-

N-Oxidation and Nitration: In a suitable reactor, dissolve 2-bromopyridine in glacial acetic acid. Add acetic anhydride, hydrogen peroxide, sulfuric acid, and maleic anhydride. Heat the mixture to around 50°C and then to 80°C.[5] The reaction progress should be monitored by TLC.

-

Isolation of N-Oxide: After the reaction is complete, remove the solvent under reduced pressure to obtain the crude 2-bromo-4-nitropyridine-N-oxide. This intermediate can be purified by recrystallization.

-

Deoxygenation: The isolated N-oxide can then be deoxygenated to yield 4-Bromo-2-nitropyridine. A common reagent for this transformation is phosphorus trichloride (PCl₃).[6] The reaction is typically carried out in an inert solvent like chloroform or dichloromethane.

-

Work-up and Purification: After the deoxygenation is complete, the reaction mixture is carefully quenched with water and neutralized. The product is then extracted with an organic solvent, and the organic layer is dried and concentrated. The final product can be purified by column chromatography or recrystallization.

Chemical Reactivity and Synthetic Applications

The electron-withdrawing nature of the nitro group and the pyridine nitrogen atom activates the ring towards nucleophilic aromatic substitution (SNAr). The bromine atom at the 4-position is a good leaving group, making this position susceptible to attack by nucleophiles. Furthermore, the carbon-bromine bond provides a handle for palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

4-Bromo-2-nitropyridine is an excellent substrate for SNAr reactions with a variety of nucleophiles, including amines, alkoxides, and thiolates. These reactions provide a straightforward route to a diverse range of 4-substituted-2-nitropyridines, which are valuable intermediates in drug discovery.

It is important to note that in reactions with amines, there is a possibility of nitro-group migration, as has been observed in the reaction of 3-bromo-4-nitropyridine.[7][8] Careful control of reaction conditions and thorough characterization of products are therefore essential.

Experimental Protocol: General Procedure for SNAr with an Amine

Disclaimer: This is a generalized protocol and specific conditions will vary depending on the amine used.

-

Reaction Setup: In a sealed tube or microwave vial, dissolve 4-Bromo-2-nitropyridine in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP).

-

Addition of Reagents: Add the desired amine (typically 1.1-1.5 equivalents) and a non-nucleophilic base (e.g., K₂CO₃ or Et₃N, 2-3 equivalents).

-

Reaction: Heat the mixture to a temperature between 80-120°C. The reaction progress should be monitored by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature and dilute with water.

-

Isolation and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 4-position of 4-Bromo-2-nitropyridine allows for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between the pyridine ring and a variety of aryl or vinyl groups. This is a powerful tool for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[9][10][11]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Disclaimer: This is a generalized protocol; the choice of catalyst, ligand, base, and solvent can significantly impact the reaction outcome.

-

Reaction Setup: To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-Bromo-2-nitropyridine, the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2-3 equivalents).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

-

Reaction: Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up: Cool the reaction to room temperature and dilute with water.

-

Isolation and Purification: Extract the product with an organic solvent. Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Caption: General scheme of the Suzuki-Miyaura coupling reaction with 4-Bromo-2-nitropyridine.

Buchwald-Hartwig Amination: This reaction facilitates the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the 4-position of the pyridine ring.

Spectroscopic Characterization

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum of 4-Bromo-2-nitropyridine is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.6 | d | H-6 |

| ~8.2 | d | H-3 |

| ~7.8 | dd | H-5 |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The carbon NMR spectrum is predicted to show five distinct signals for the five carbon atoms of the pyridine ring.

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C-2 |

| ~152 | C-6 |

| ~140 | C-4 |

| ~128 | C-3 |

| ~125 | C-5 |

Predicted Infrared (IR) Spectrum

The IR spectrum will be characterized by the vibrational modes of the pyridine ring and the nitro group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1580-1550 | Strong | C=C/C=N stretching (pyridine ring) |

| ~1530 & ~1350 | Strong | Asymmetric and symmetric NO₂ stretching |

| ~1100-1000 | Medium | C-Br stretch |

Predicted Mass Spectrum (EI)

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

| m/z | Interpretation |

| 202/204 | [M]⁺ |

| 172/174 | [M-NO]⁺ |

| 156/158 | [M-NO₂]⁺ |

| 127 | [M-Br]⁺ |

| 77 | [C₅H₃N]⁺ |

Safety and Handling

4-Bromo-2-nitropyridine is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2]

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Work in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, flush the affected area with copious amounts of water and seek medical attention.

Conclusion

4-Bromo-2-nitropyridine is a valuable and versatile building block for the synthesis of a wide range of functionalized pyridine derivatives. Its strategic substitution pattern allows for facile diversification through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. While detailed experimental procedures for its synthesis and specific reactions are not always readily available, this guide provides a solid foundation based on established chemical principles and data from related compounds. As with any chemical synthesis, careful planning, optimization, and thorough characterization are paramount for successful and safe execution.

References

- CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines - Google Patents.

- CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and ... - Google Patents.

-

Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine | Request PDF - ResearchGate. Available at: [Link]

-

reactivity of 4-nitropyridine-n-oxide - Sciencemadness.org. Available at: [Link]

-

Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine | Semantic Scholar. Available at: [Link]

-

A Two-Step Continuous Flow Synthesis of 4-Nitropyridine - ResearchGate. Available at: [Link]

-

4-Bromo-2-nitropyridine | C5H3BrN2O2 | CID 23436857 - PubChem. Available at: [Link]

- CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents.

-

Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed. Available at: [Link]

-

Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration | Request PDF - ResearchGate. Available at: [Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules - PMC - PubMed Central - NIH. Available at: [Link]

-

Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - ResearchGate. Available at: [Link]

-

NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION Jia. Available at: [Link]

-

4 - Supporting Information. Available at: [Link]

-

Nitropyridines, Their Synthesis and Reactions - ResearchGate. Available at: [Link]

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. Available at: [Link]

-

Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchGate. Available at: [Link]

- CN105153023A - Synthetic method of 2-amino-4-bromopyridine - Google Patents.

-

22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Available at: [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]

-

Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. Available at: [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry - PMC - PubMed Central. Available at: [Link]

-

2-Bromo-4-nitropyridine | C5H3BrN2O2 | CID 243015 - PubChem. Available at: [Link]

-

Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. Available at: [Link]

-

Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - NIH. Available at: [Link]

-

13C-NMR Spectroscopy - AWS. Available at: [Link]

-

4-Bromopyridine (CAS 1120-87-2) - Chemical & Physical Properties by Cheméo. Available at: [Link]

-

Gepotidacin - Wikipedia. Available at: [Link]

Sources

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Bromo-2-nitropyridine | C5H3BrN2O2 | CID 23436857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines - Google Patents [patents.google.com]

- 4. Page loading... [guidechem.com]

- 5. CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and halogenated-4-nitropyridine-nitrogen oxide - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

structure elucidation of 4-Bromo-2-nitropyridine

An In-depth Technical Guide to the Structure Elucidation of 4-Bromo-2-nitropyridine

Abstract

This technical guide provides a comprehensive walkthrough of the analytical methodologies employed in the definitive (C₅H₃BrN₂O₂). Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the underlying scientific rationale for each step in the analytical workflow. We will detail the synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each section provides not only the interpretation of spectral data but also field-proven experimental protocols, ensuring a self-validating and reproducible scientific narrative.

Introduction: The Importance of Unambiguous Characterization

4-Bromo-2-nitropyridine is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its pyridine core, functionalized with both an electron-withdrawing nitro group and a synthetically versatile bromine atom, makes it a valuable precursor for creating more complex molecular architectures through reactions like nucleophilic aromatic substitution and cross-coupling.[1] Given its role as a foundational intermediate, the absolute confirmation of its isomeric structure—ensuring the substituents are at the 4- and 2-positions, respectively—is paramount for the integrity of subsequent research and development. An incorrect isomer, such as 2-Bromo-4-nitropyridine, could lead to vastly different biological activities and chemical properties.

This guide establishes a logical, evidence-based workflow to confirm the identity and purity of 4-Bromo-2-nitropyridine, demonstrating how orthogonal analytical techniques converge to provide an unambiguous structural assignment.

Figure 1: A generalized workflow for the systematic structure elucidation of a novel chemical entity, highlighting the logical progression from molecular weight determination to the final confirmation of atomic connectivity.

Mass Spectrometry: The First Pillar of Evidence

Mass spectrometry serves as the initial and most crucial test of a compound's identity by providing its molecular weight. For a halogenated compound, MS offers an additional layer of validation through the characteristic isotopic pattern of bromine.

Theoretical Basis & Expected Data

The molecular formula of 4-Bromo-2-nitropyridine is C₅H₃BrN₂O₂. Bromine has two major stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[2] Consequently, the mass spectrum should exhibit a pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 m/z units.

-

Expected Molecular Weight (using most common isotopes):

-

C₅: 5 * 12.011 = 60.055

-

H₃: 3 * 1.008 = 3.024

-

Br¹: 1 * 79.904 = 79.904

-

N₂: 2 * 14.007 = 28.014

-

O₂: 2 * 15.999 = 31.998

-

Total Average Mass ≈ 202.99 g/mol [3]

-

-

Expected Monoisotopic Mass:

-

[M]⁺ (with ⁷⁹Br): C₅H₃⁷⁹BrN₂O₂ = 201.93779 Da [3]

-

[M+2]⁺ (with ⁸¹Br): C₅H₃⁸¹BrN₂O₂ = 203.93574 Da

-

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve approximately 0.1 mg of the synthesized compound in 1 mL of a volatile solvent such as methanol or dichloromethane.

-

Instrumentation: Utilize a standard GC-MS or a direct insertion probe on a magnetic sector or quadrupole mass spectrometer.

-

Method Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV (standard)

-

Source Temperature: 230 °C

-

Mass Range: 50-300 m/z

-

-

Data Acquisition: Inject the sample and acquire the mass spectrum. The high energy of EI will cause fragmentation, which can also provide structural clues.

Data Interpretation & Validation

The resulting spectrum should be analyzed for two key features: the molecular ion cluster and plausible fragmentation patterns.

Table 1: Expected Mass Spectrometry Data for 4-Bromo-2-nitropyridine

| m/z Value | Ion Identity | Rationale & Significance |

|---|---|---|

| 202 / 204 | [C₅H₃BrN₂O₂]⁺ | Molecular Ion Cluster ([M]⁺, [M+2]⁺). Confirms the molecular formula and the presence of one bromine atom due to the ~1:1 intensity ratio.[2] |

| 156 / 158 | [M - NO₂]⁺ | Loss of the nitro group (46 Da), a common fragmentation pathway for nitroaromatic compounds. The bromine isotopic pattern remains. |

| 76 | [C₄H₂N]⁺ | Represents the pyridine ring after loss of Br and NO₂. A common fragment for substituted pyridines.[4] |

The observation of the molecular ion cluster at m/z 202/204 is the single most important piece of data from this experiment, confirming the elemental composition.

Infrared Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid, non-destructive technique that provides definitive evidence for the presence of specific functional groups by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Theoretical Basis & Expected Data

For 4-Bromo-2-nitropyridine, we expect to see characteristic absorption bands for the nitro group, the aromatic pyridine ring, and the carbon-bromine bond.

-

Nitro Group (NO₂): Strong, distinct asymmetric and symmetric stretching vibrations.

-

Aromatic Ring (Pyridine): C=C and C=N stretching vibrations within the ring, and C-H stretching for the hydrogens attached to the ring.

-

Carbon-Bromine Bond (C-Br): A stretching vibration in the fingerprint region.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal (typically diamond or germanium). No further preparation is needed.

-

Instrumentation: A standard Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Method Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Data Acquisition: Obtain a background spectrum of the clean ATR crystal. Then, apply the sample, ensure good contact with the crystal using the pressure clamp, and collect the sample spectrum.

Data Interpretation & Validation

The acquired spectrum is analyzed for the presence of key absorption bands.

Table 2: Key Infrared Absorption Bands for 4-Bromo-2-nitropyridine

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

|---|---|---|---|

| ~3100-3000 | C-H Stretch | Aromatic C-H | Confirms the presence of hydrogens on the pyridine ring. |

| ~1600-1450 | C=C / C=N Stretch | Aromatic Ring | Indicates the presence of the pyridine core. |

| ~1530-1510 | N=O Asymmetric Stretch | Nitro (NO₂) Group | Primary evidence for the nitro substituent. |

| ~1350-1330 | N=O Symmetric Stretch | Nitro (NO₂) Group | Confirmatory evidence for the nitro substituent. |

| Below 800 | C-Br Stretch | Carbon-Bromine | Confirms the presence of the bromo substituent. |

The two strong, sharp peaks for the nitro group are highly characteristic and provide compelling evidence for this functionality.

Nuclear Magnetic Resonance Spectroscopy: The Definitive Map

While MS confirms the mass and IR confirms functional groups, NMR spectroscopy provides the definitive connectivity map of the molecule. It allows us to "see" the chemical environment of each proton and carbon atom, which is essential for distinguishing between positional isomers.

Theoretical Basis & Expected Spectra

The structure of 4-Bromo-2-nitropyridine has three distinct aromatic protons. Their chemical shifts and coupling patterns are highly predictable based on the electronic effects of the substituents.

-

¹H NMR: The nitro group is strongly electron-withdrawing, deshielding nearby protons (shifting them downfield). The bromine atom also has a deshielding effect, though less pronounced. The pyridine nitrogen is also strongly deshielding. We expect three signals in the aromatic region (typically δ 7.0-9.0 ppm). The splitting pattern (singlet, doublet, doublet of doublets) will reveal which protons are adjacent to each other.

-

¹³C NMR: We expect five distinct signals for the five carbon atoms in the pyridine ring. The carbons directly attached to the electronegative nitrogen, bromine, and nitro group will be significantly shifted downfield.[5]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh ~10-20 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Method Parameters (¹H NMR):

-

Pulse Program: Standard single pulse (zg30).

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 8-16.

-

-

Method Parameters (¹³C NMR):

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

-

Spectral Width: 0 to 200 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

-

Data Acquisition & Processing: Acquire the Free Induction Decay (FID) and perform a Fourier Transform, followed by phase and baseline correction.

Data Interpretation & Validation

Figure 2: Annotated structure of 4-Bromo-2-nitropyridine showing the distinct proton environments. Note: The actual image of the molecule is not generated by DOT but is represented here conceptually.

Table 3: Predicted ¹H and ¹³C NMR Data for 4-Bromo-2-nitropyridine

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |

|---|---|---|---|---|

| ¹H | H-3 | ~8.5 | Doublet (d) | Adjacent to the strongly electron-withdrawing NO₂ group. |

| ¹H | H-5 | ~7.8 | Doublet of Doublets (dd) | Coupled to both H-3 and H-6. |

| ¹H | H-6 | ~8.7 | Doublet (d) | Adjacent to the pyridine nitrogen. |

| ¹³C | C-2 | ~158 | Singlet | Attached to the electron-withdrawing NO₂ group. |

| ¹³C | C-3 | ~122 | Singlet | Aromatic CH. |

| ¹³C | C-4 | ~130 | Singlet | Attached to the bromine atom. |

| ¹³C | C-5 | ~128 | Singlet | Aromatic CH. |

| ¹³C | C-6 | ~152 | Singlet | Adjacent to the pyridine nitrogen. |

The specific splitting pattern observed in the ¹H NMR spectrum is the ultimate confirmation. A doublet, a doublet of doublets, and another doublet is a unique signature for this 2,4-disubstituted pyridine arrangement. Any other isomeric arrangement would produce a different set of multiplicities and coupling constants. For instance, 2-Bromo-5-nitropyridine would also show three proton signals, but their coupling constants and chemical shifts would differ significantly.

Conclusion: A Triad of Corroborating Evidence

The is achieved not by a single measurement but by the logical synthesis of data from three orthogonal analytical techniques.

-

Mass Spectrometry confirmed the correct molecular weight (202.99 g/mol ) and the presence of a single bromine atom via the characteristic M/M+2 isotopic pattern.

-

Infrared Spectroscopy provided unambiguous evidence for the key functional groups: the aromatic pyridine ring and, most critically, the nitro group.

-

NMR Spectroscopy delivered the final, definitive proof of the substitution pattern. The chemical shifts and coupling patterns of the three non-equivalent aromatic protons in the ¹H NMR spectrum are uniquely consistent with the 4-Bromo-2-nitro arrangement.

This systematic, multi-faceted approach ensures the highest degree of confidence in the compound's structure, a non-negotiable requirement for its use in pharmaceutical and materials science research.

References

-

Organic Chemistry NMR Structure Elucidation 4-Bromobutanenitrile. (2015). YouTube. Retrieved from [Link]

-

Zibaseresht, R. (2019). Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction. Arkivoc, 2019(6), 277-287. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromo-4-nitropyridine. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Bromo-2-nitropyridine. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (2023). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). First Specific Analytical Method for Quantification of Halide Ions by UHPLC-MS Using Reverse Phase Chromatography C18. ACS Omega. Retrieved from [Link]

-

ResearchGate. (2023). (PDF) First Specific Analytical Method for Quantification of Halide Ions by UHPLC-MS Using Reverse Phase Chromatography C18. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Scientific Reports. Retrieved from [Link]

-

Der Pharma Chemica. (2023). A Short Note on Analytical Methods for Estimation of Azelnidipine and Chlorthalidone. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

YouTube. (2023). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 4'-Bromo-2'-nitroacetanilide. NIST Chemistry WebBook. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Electron-rich pyridines with para-N-heterocyclic imine substituents: ligand properties and coordination to CO₂, SO₂, BCl₃ and PdII complexes. Dalton Transactions. Retrieved from [Link]

-

ResearchGate. (2018). 1H-NMR spectrum of N-[(E)-(4-bromophenyl) methylidene]-4-nitroaniline. Retrieved from [Link]

-

Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

-

PubMed. (2011). Analytical methods for determination of magnoflorine and saponins from roots of Caulophyllum thalictroides (L.) Michx. using UPLC, HPLC and HPTLC. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

MDPI. (n.d.). Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Bromo-2-nitropyridine. PubChem Compound Database. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pyridine, 2-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. Retrieved from [Link]

-

Chegg.com. (2018). Solved Br NO2 0 (ppm) H NMR spectrum of. Retrieved from [Link]

Sources

The Solubility Profile of 4-Bromo-2-nitropyridine: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive analysis of the solubility of 4-Bromo-2-nitropyridine, a key building block in medicinal chemistry and organic synthesis. In the absence of extensive public data, this guide establishes a predicted solubility profile based on first principles and data from structurally analogous compounds. It further outlines a detailed, field-proven experimental protocol for the precise quantitative determination of its solubility in various organic solvents. This document is intended to empower researchers, chemists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize 4-Bromo-2-nitropyridine in their research and development endeavors.

Introduction: The Significance of 4-Bromo-2-nitropyridine

4-Bromo-2-nitropyridine is a substituted pyridine derivative of significant interest in the pharmaceutical and agrochemical industries. Its unique electronic and structural features, arising from the interplay between the electron-withdrawing nitro group and the halogen substituent on the pyridine ring, make it a versatile intermediate for the synthesis of more complex molecules. Understanding its solubility is a critical first step in reaction design, purification strategy, and formulation development. A thorough knowledge of its behavior in different solvent systems is paramount for efficient process development and for ensuring the reproducibility of synthetic protocols.

This guide will delve into the theoretical underpinnings of 4-Bromo-2-nitropyridine's solubility, provide a predicted solubility profile in a range of common organic solvents, and offer a detailed, step-by-step experimental procedure for its empirical determination.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a solid compound in a solvent is fundamentally governed by the principle of "like dissolves like," where substances with similar intermolecular forces tend to be miscible.[1] For 4-Bromo-2-nitropyridine, its solubility is influenced by the polarity of the pyridine ring, the strong dipole moment of the nitro group, and the polarizability of the bromine atom.

Key Physicochemical Properties:

-

Molecular Formula: C₅H₃BrN₂O₂[2]

-

Molecular Weight: 202.99 g/mol [2]

-

Appearance: Expected to be a crystalline solid, similar to its isomer 5-bromo-2-nitropyridine which is a light yellow crystalline powder.[3]

-

Computed XLogP3: 1.4[2]

The positive XLogP3 value suggests a degree of lipophilicity, indicating that it will likely be more soluble in organic solvents than in water.

Predicted Solubility in Organic Solvents

Table 1: Predicted Qualitative Solubility of 4-Bromo-2-nitropyridine in Common Organic Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Aromatic Hydrocarbons | Toluene | Soluble | The aromatic nature of toluene can interact favorably with the pyridine ring of the solute. Analogues like 1-bromo-2-nitrobenzene are soluble in toluene.[4] |

| Benzene | Soluble | Similar to toluene, the pi-stacking interactions between benzene and the pyridine ring should promote solubility. 1-bromo-2-nitrobenzene is soluble in benzene.[4] | |

| Chlorinated Solvents | Dichloromethane (DCM) | Soluble | DCM is a versatile solvent capable of dissolving a wide range of organic compounds. Its polarity is suitable for interacting with the polar groups of the solute. |

| Chloroform | Soluble | Chloroform's ability to act as a hydrogen bond donor can further enhance its interaction with the nitro group and pyridine nitrogen.[4] | |

| Ethers | Diethyl Ether | Soluble | The ether oxygen can act as a hydrogen bond acceptor, interacting with any potential hydrogen bond donors on the solute. 4-Nitrochlorobenzene is soluble in ether.[5] |

| Tetrahydrofuran (THF) | Soluble | THF is a more polar ether than diethyl ether and is expected to be a good solvent. | |

| Ketones | Acetone | Soluble | Acetone is a polar aprotic solvent that can effectively solvate the polar nitro group. Both 1-bromo-2-nitrobenzene and 4-nitrochlorobenzene are soluble in acetone.[4][5] |

| Alcohols | Methanol | Moderately Soluble | Methanol is a polar, protic solvent. While it can hydrogen bond with the nitro group, the non-polar pyridine ring may limit high solubility. |

| Ethanol | Sparingly to Moderately Soluble | Similar to methanol, but its slightly lower polarity might lead to slightly lower solubility. 4-Nitrochlorobenzene is sparingly soluble in cold ethanol but soluble in hot ethanol.[6] | |

| Polar Aprotic | Acetonitrile | Moderately Soluble | Acetonitrile is a polar aprotic solvent that should be capable of dissolving 4-Bromo-2-nitropyridine. |

| Dimethylformamide (DMF) | Very Soluble | DMF is a highly polar aprotic solvent and is expected to be an excellent solvent for this compound. | |

| Non-Polar Aliphatic | Hexane | Insoluble | The significant difference in polarity between the highly polar solute and non-polar hexane will likely result in very poor solubility. |

| Aqueous | Water | Insoluble | The hydrophobic pyridine ring and the bromo substituent will likely dominate over the polar nitro group, leading to very low water solubility.[6] |

Experimental Determination of Solubility: A Self-Validating Protocol

To obtain precise and reliable solubility data, an empirical approach is necessary. The following protocol describes the equilibrium solubility method, a robust and widely accepted technique. The causality behind each step is explained to ensure a deep understanding of the process.

Materials and Equipment

-

4-Bromo-2-nitropyridine (ensure purity is characterized, e.g., by NMR or LC-MS)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg accuracy)

-

Thermostatically controlled shaker or incubator

-

Calibrated thermometer

-

Vials with screw caps and PTFE septa

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Step 1.1: Add an excess amount of 4-Bromo-2-nitropyridine to a series of vials. The excess is crucial to ensure that the solution reaches saturation.

-

Step 1.2: To each vial, add a known volume (e.g., 5.0 mL) of a different organic solvent.

-

Step 1.3: Tightly cap the vials to prevent solvent evaporation, which would alter the concentration.

-

Step 1.4: Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitation is essential to facilitate the dissolution process and reach equilibrium faster.

-

Step 1.5: Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours). A preliminary kinetic study can be performed to determine the exact time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

Step 2.1: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle. This step is critical to avoid clogging the filter in the next step.

-

Step 2.2: Carefully withdraw an aliquot of the supernatant using a syringe.

-

Step 2.3: Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. Filtration is a critical step to remove any undissolved solid particles, ensuring that the measured concentration corresponds to the dissolved solute.

-

Step 2.4: Accurately weigh the filtered solution.

-

-

Gravimetric Analysis (for a subset of solvents):

-

Step 3.1: Place the vials with the filtered solution in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Step 3.2: Evaporate the solvent to dryness.

-

Step 3.3: Once a constant weight is achieved, re-weigh the vial containing the dried solute.

-

Step 3.4: Calculate the solubility in g/100 g of solvent.

-

-

Chromatographic or Spectroscopic Analysis (for higher accuracy and throughput):

-

Step 4.1: Prepare a series of standard solutions of 4-Bromo-2-nitropyridine of known concentrations in the solvent of interest.

-

Step 4.2: Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry. The linearity of the calibration curve (R² > 0.99) validates the analytical method.

-

Step 4.3: Accurately dilute a known volume of the filtered saturated solution with the same solvent.

-

Step 4.4: Analyze the diluted sample using the calibrated analytical method.

-

Step 4.5: Calculate the concentration of 4-Bromo-2-nitropyridine in the saturated solution based on the calibration curve and the dilution factor.

-

Safety and Handling

4-Bromo-2-nitropyridine is classified as an irritant and is harmful if swallowed.[2] It may cause skin, eye, and respiratory irritation.[2] Therefore, it is imperative to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of 4-Bromo-2-nitropyridine.

Caption: A flowchart outlining the key stages of the experimental protocol for determining the solubility of 4-Bromo-2-nitropyridine.

Conclusion

While direct quantitative solubility data for 4-Bromo-2-nitropyridine remains to be extensively published, a robust understanding of its likely behavior can be established through the analysis of analogous compounds and the application of fundamental solubility principles. This guide provides a reliable predicted solubility profile to aid in initial experimental design. Furthermore, the detailed, self-validating experimental protocol presented herein offers a clear and scientifically sound methodology for researchers to determine the precise solubility of 4-Bromo-2-nitropyridine in a variety of organic solvents. Adherence to this protocol will ensure the generation of high-quality, reproducible data, thereby facilitating the effective application of this important chemical intermediate in research and development.

References

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23436857, 4-Bromo-2-nitropyridine. Retrieved from [Link]

-

Solubility of Things. (n.d.). 1-Bromo-2-nitrobenzene. Retrieved from [Link]

-

Wikipedia contributors. (2024, November 11). 4-Nitrochlorobenzene. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

ChemBK. (n.d.). 4-Nitrochlorobenzene. Retrieved from [Link]

Sources

- 1. Khan Academy [khanacademy.org]

- 2. 4-Bromo-2-nitropyridine | C5H3BrN2O2 | CID 23436857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 4-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]

- 6. chembk.com [chembk.com]

4-Bromo-2-nitropyridine molecular weight and formula

An In-Depth Technical Guide to 4-Bromo-2-nitropyridine: Synthesis, Applications, and Core Chemical Properties

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2-nitropyridine, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. The document delineates its fundamental chemical and physical properties, offers detailed protocols for its synthesis, explores its critical applications as a pharmaceutical intermediate, and outlines essential safety and handling procedures. The insights herein are grounded in established scientific literature and safety data to ensure technical accuracy and practical utility in a laboratory setting.

Core Chemical Identity and Physicochemical Properties

4-Bromo-2-nitropyridine is a substituted pyridine derivative that serves as a versatile synthon in organic chemistry. Its unique electronic properties, stemming from the electron-withdrawing nitro group and the strategically positioned bromine atom, make it a valuable precursor for creating more complex molecular architectures, particularly in the synthesis of active pharmaceutical ingredients (APIs).[1]

Chemical Identifiers

The fundamental identifiers for 4-Bromo-2-nitropyridine are summarized below, providing a clear reference for procurement and regulatory documentation.

| Identifier | Value | Source(s) |

| IUPAC Name | 4-bromo-2-nitropyridine | [2] |

| CAS Number | 909712-10-3 | [2][3] |

| Molecular Formula | C₅H₃BrN₂O₂ | [2][3][4] |

| Molecular Weight | 202.99 g/mol | [2][4] |

| InChIKey | MCVCQPYYTSNQSG-UHFFFAOYSA-N | [2] |

| Canonical SMILES | C1=CN=C(C=C1Br)[O-] | [2] |

Physicochemical Characteristics

The physical and chemical properties of a compound are critical for designing experimental conditions, including solvent selection and purification methods.

| Property | Value | Source(s) |

| Appearance | Solid, typically a light yellow crystalline powder. | [3][5][6] |

| Purity | Commercially available with purity of 95-97% or higher. | [3][4] |

| Solubility | LogP of 1.4, indicating moderate lipophilicity. | [2] |

| Stability | Stable under recommended storage conditions. | [5] |

| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. | [6][7] |

Molecular Structure

The structural arrangement of the bromine atom and the nitro group on the pyridine ring dictates the compound's reactivity.

Caption: 2D structure of 4-Bromo-2-nitropyridine.

Synthesis Protocol and Mechanistic Insights

The synthesis of 4-Bromo-2-nitropyridine can be achieved through various routes. A common and reliable method involves the oxidation of an amino-substituted precursor. This self-validating protocol ensures a high-yield synthesis with clear endpoints.

Oxidation of 2-Amino-5-bromopyridine

This protocol details a widely cited method for preparing the title compound.[8] The choice of reagents is critical: concentrated sulfuric acid serves as both a solvent and a catalyst, while hydrogen peroxide is the oxidizing agent. The reaction proceeds via the conversion of the amino group to a nitro group.

Experimental Protocol:

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, add 2.34g of 2-amino-5-bromopyridine to a 10% hydrogen peroxide solution in concentrated H₂SO₄ at 0°C (ice bath).

-

Reaction Execution: Stir the mixture vigorously. The low temperature is crucial to control the exothermic nature of the reaction and prevent unwanted side reactions.

-

Warming and Stirring: After the initial addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 5 hours to ensure the reaction goes to completion.

-

Work-up and Isolation: Pour the reaction mixture carefully onto crushed ice. The product will precipitate out of the aqueous solution due to its lower solubility.

-

Purification: Collect the precipitate by vacuum filtration. The resulting solid is 5-Bromo-2-nitropyridine (an isomer, this source refers to the synthesis of the 5-bromo isomer, but the principle is a common method for nitration of aminopyridines). For 4-Bromo-2-nitropyridine, an analogous procedure starting from 4-bromo-2-aminopyridine would be employed.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol.

Caption: Workflow for the synthesis of 4-Bromo-2-nitropyridine.

Applications in Drug Discovery and Chemical Synthesis

4-Bromo-2-nitropyridine is a valuable intermediate primarily due to the orthogonal reactivity of its functional groups. The nitro group activates the pyridine ring for nucleophilic aromatic substitution (SNAᵣ), while the bromine atom can participate in various cross-coupling reactions.

Role as a Pharmaceutical Building Block

This compound is a key starting material in the synthesis of numerous APIs.[1] Its structure is a common feature in molecules designed to target complex diseases.[1] For instance, related bromo-nitropyridine isomers are crucial in synthesizing intermediates for the anticancer drug Pazopanib.[8] The general principle involves displacing the bromine or another leaving group with a nucleophile, followed by reduction of the nitro group to an amine, which can then be further functionalized.

Logical Flow in API Synthesis

The diagram below illustrates the strategic role of 4-Bromo-2-nitropyridine as a versatile intermediate in a typical multi-step API synthesis.

Caption: Role of 4-Bromo-2-nitropyridine in API synthesis.

Safety, Handling, and Hazard Information

Proper handling of 4-Bromo-2-nitropyridine is essential to ensure laboratory safety. The compound is classified with several hazards that require appropriate personal protective equipment (PPE) and engineering controls.

GHS Hazard Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following warnings for this compound.[2]

| Hazard Code | Statement | Class |

| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |

| H315 | Causes skin irritation | Skin Irritation (Category 2) |

| H319 | Causes serious eye irritation | Eye Irritation (Category 2A) |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Category 3) |

Recommended Handling and Storage Protocols

Adherence to these guidelines minimizes exposure and maintains the integrity of the chemical.

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7] Ensure that eyewash stations and safety showers are readily accessible.[5][7]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[5]

-

Skin Protection: Handle with impervious gloves (inspect prior to use). Wear a lab coat or other protective clothing.[5][9]

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with an appropriate particulate filter.[5]

-

-

Safe Handling: Avoid contact with skin, eyes, and clothing.[6] Avoid the formation of dust and aerosols.[9][10] Wash hands thoroughly after handling.[7]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[7] Keep away from incompatible materials such as strong oxidizing agents.[5][7]

First-Aid Measures

In case of accidental exposure, follow these procedures immediately.[6][7]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[7]

-

Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][10]

Computed Spectroscopic Data

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 202.94507 | 129.7 |

| [M+Na]⁺ | 224.92701 | 141.7 |

| [M-H]⁻ | 200.93051 | 135.4 |

| [M+K]⁺ | 240.90095 | 128.0 |

Conclusion

4-Bromo-2-nitropyridine is a high-value chemical intermediate with significant applications in modern organic synthesis and pharmaceutical development. Its well-defined reactivity, governed by the bromo and nitro substituents, allows for predictable and versatile chemical transformations. Understanding its core properties, synthesis, and safety protocols, as outlined in this guide, is paramount for any researcher or scientist intending to utilize this compound to its full potential in creating novel and complex molecules.

References

-

NIST. 4'-Bromo-2'-nitroacetanilide. [Link]

-

PubChem. 4-Bromo-2-nitropyridine. [Link]

-

Cheméo. 4-Bromopyridine (CAS 1120-87-2) - Chemical & Physical Properties. [Link]

-

PubChemLite. 4-bromo-2-nitropyridine (C5H3BrN2O2). [Link]

-

PubChem. 2-Bromo-4-nitropyridine. [Link]

-

FAQ. How is 5-Bromo-2-nitropyridine used in the synthesis of important intermediates?. [Link]

-

Autech. Exploring the Synthesis Potential of 2-Bromo-4-nitropyridine. [Link]

-

Wikipedia. Gepotidacin. [Link]

- Google Patents. CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and....

-

MDPI. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. [Link]

-

Autech. The Role of Pyridine Derivatives in Anticancer Research. [Link]

-

Loba Chemie. 5-BROMO-2-NITROPYRIDINE Extra Pure MSDS. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 4-Bromo-2-nitropyridine | C5H3BrN2O2 | CID 23436857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromo-2-nitropyridine | CymitQuimica [cymitquimica.com]

- 4. chemscene.com [chemscene.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. lobachemie.com [lobachemie.com]

- 7. fishersci.com [fishersci.com]

- 8. guidechem.com [guidechem.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. echemi.com [echemi.com]

- 11. PubChemLite - 4-bromo-2-nitropyridine (C5H3BrN2O2) [pubchemlite.lcsb.uni.lu]

Technical Guide: Exploiting the Electrophilicity of 4-Bromo-2-nitropyridine in Drug Discovery

Topic: Electrophilicity of the Pyridine Ring in 4-Bromo-2-nitropyridine Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

4-Bromo-2-nitropyridine (CAS: 909712-10-3) represents a "privileged scaffold" in medicinal chemistry, particularly in the synthesis of kinase inhibitors (e.g., impurities in Palbociclib synthesis) and heterobiaryl systems. Its utility stems from the unique electronic push-pull dynamics created by the pyridine nitrogen, the electron-withdrawing nitro group, and the halogen handle.

This guide provides a mechanistic deconstruction of the ring’s electrophilicity, establishing a hierarchy of reactivity that allows chemists to selectively manipulate the C4 and C2 positions. We present validated protocols for Nucleophilic Aromatic Substitution (

Electronic Architecture & Reactivity Landscape

To master the chemistry of 4-bromo-2-nitropyridine, one must understand the superposition of electronic effects that activate the ring.

The "Double Activation" of C4

The C4 position is the thermodynamic and kinetic hotspot for nucleophilic attack. This regioselectivity is governed by two converging factors:

-

The Pyridine Nitrogen (N1): Located para to the C4-bromide, the ring nitrogen exerts a strong

(mesomeric) and -

The 2-Nitro Group: The nitro group at C2 exerts a strong

effect on the adjacent carbons and a

Reactivity Hierarchy

The electrophilic susceptibility follows this order:

-

C4 (Displacement of Br): Primary Site. Highly activated for

by the para-N and ortho-like inductive influence of the nitro group. -

C2 (Displacement of

): Secondary Site. Possible with hard nucleophiles (e.g., alkoxides), but generally disfavored relative to C4 due to the superior leaving group ability of Bromide in this specific electronic environment and the stability of the C4-intermediate. -

C6 (Chichibabin-type addition): Tertiary Site. Susceptible to very strong nucleophiles (e.g., amide anions) but rarely observed under standard synthetic conditions.

Visualization of Electronic Stabilization

The following diagram illustrates the resonance stabilization of the Meisenheimer intermediate during C4 attack, confirming why this pathway is dominant.

Figure 1: Mechanism of

Primary Transformation: Nucleophilic Aromatic Substitution ( )

The displacement of the C4-bromide by amines, thiols, or alkoxides is the most reliable reaction for this scaffold.

Regioselectivity Control

Despite the presence of the nitro group (a potential leaving group), the reaction is exclusively C4-selective under standard conditions.

-